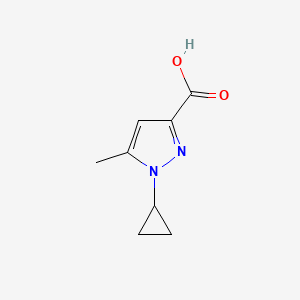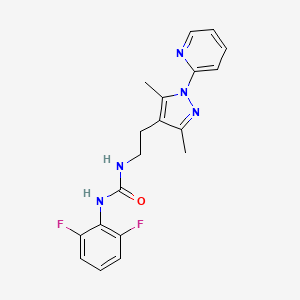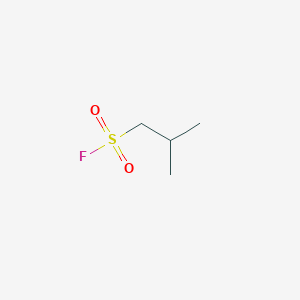![molecular formula C20H26N2O4S B2777836 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide CAS No. 899979-43-2](/img/structure/B2777836.png)
3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide, also known as MPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPB belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry for their diverse pharmacological properties. In
作用機序
The mechanism of action of 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide involves its binding to specific receptors on the surface of cells, which leads to the activation of intracellular signaling pathways. 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has been shown to bind to the sigma-2 receptor, which is overexpressed in various types of cancer cells. The activation of sigma-2 receptor by 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide results in the induction of apoptosis and inhibition of angiogenesis. 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has also been found to bind to the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in glucose and lipid metabolism. The activation of PPARγ by 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide leads to the improvement of insulin sensitivity and glucose uptake, which makes it a potential therapeutic agent for the treatment of diabetes.
Biochemical and Physiological Effects
3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has been found to have diverse biochemical and physiological effects due to its ability to bind to specific receptors on cells. 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases. 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has also been found to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In addition, 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for specific receptors. 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has been found to be effective at low concentrations, which reduces the amount of compound required for experiments. 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are some limitations to the use of 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide, including its potential use as a therapeutic agent for cancer, diabetes, and inflammation. 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has been found to have synergistic effects with other chemotherapeutic agents, which makes it a potential candidate for combination therapy. 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has also been investigated for its potential use as a diagnostic tool for cancer due to its ability to bind to specific receptors on cancer cells. In addition, the development of new analogs of 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide with improved pharmacological properties and selectivity for specific receptors is an area of active research.
合成法
The synthesis of 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide involves the reaction of 3-methoxybenzoyl chloride with 2-(4-phenylbutan-2-ylsulfamoyl)ethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The purity and yield of 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide can be improved by using column chromatography and recrystallization techniques.
科学的研究の応用
3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has been investigated for its potential use as a diagnostic tool for cancer due to its ability to bind to specific receptors on cancer cells.
特性
IUPAC Name |
3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-16(11-12-17-7-4-3-5-8-17)22-27(24,25)14-13-21-20(23)18-9-6-10-19(15-18)26-2/h3-10,15-16,22H,11-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGMDCVIJBNFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NS(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,5-dimethylpyrazole](/img/structure/B2777754.png)
![Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate](/img/structure/B2777755.png)


![1-(4-Fluorophenyl)-3-[[6-(2-hydroxyethoxy)pyrazin-2-yl]amino]azetidin-2-one](/img/structure/B2777760.png)


![2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol](/img/structure/B2777763.png)

![N-(2-methoxyethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2777769.png)


![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2777774.png)
